Sodium nitrobenzoate
Overview
Description
Sodium nitrobenzoate refers to a family of chemical compounds where a sodium cation is associated with a nitrobenzoate anion. The nitrobenzoate anion can be in various positions on the benzene ring, such as ortho, meta, or para, which affects the compound's properties and reactivity. These compounds are often used in organic synthesis and have been studied for their physical and chemical properties.
Synthesis Analysis
The synthesis of m-nitrobenzoic acid, a precursor to sodium nitrobenzoate, involves the nitration of benzoic acid with sodium nitrate and sulfuric acid. The optimal conditions for this reaction have been determined to be a mass ratio of concentrated sulfuric acid to sodium nitrite of 5:1, a reaction temperature of 85°C, and a reaction time of 3 hours .
Molecular Structure Analysis
The molecular structure of sodium p-nitrobenzoate trihydrate has been determined to crystallize in the triclinic space group with specific cell parameters. The structure exhibits deviations from C2V symmetry, indicating that the geometry of the nitrobenzoate anion is not perfectly symmetrical . Similarly, sodium 3,5-dinitrobenzoate has a trigonal structure with the benzoate ion displaying twofold crystallographic symmetry .
Chemical Reactions Analysis
Sodium nitrobenzoates can undergo various chemical reactions. For instance, sodium azide has been used to cleave p-nitrobenzoic esters selectively and mildly, without affecting other sensitive functional groups or causing elimination byproducts . This demonstrates the potential for sodium nitrobenzoates to participate in selective synthetic transformations.
Physical and Chemical Properties Analysis
The physical properties of sodium nitrobenzoates have been studied, particularly in different solvent systems. For example, the densities of sodium nitrobenzoate isomers in dimethylformamide (DMF)-water mixtures have been measured, and from these densities, apparent molar volumes and partial molar volumes at infinite dilution have been calculated. These studies help understand the solute-solvent interactions and the effects of substituents and solvents on the transfer volumes of each isomer .
Scientific Research Applications
Crystallographic Studies : Sodium p-nitrobenzoate trihydrate has been studied for its crystal and molecular structure, emphasizing the geometries and valence angles in the ring of two dependent p-nitrobenzoate anions (Turowska-Tyrk et al., 1988).
Selective Cleavage of Esters : Sodium azide has been utilized for the mild and selective cleavage of p-nitrobenzoic esters, a method suitable for use with acid- or base-sensitive compounds (Gómez-Vidal et al., 2001).
Chromatographic Determination : A method using gas-liquid chromatography for determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid in various samples like soybeans and milk has been established (Alder et al., 1978).
Volumetric Properties : The densities and apparent molar volumes of sodium nitrobenzoate in dimethylformamide-water mixtures have been measured, providing insights into solvent-solute interactions (Li et al., 2004).
Liquid Chromatographic Analysis : Ion-pair reverse phase liquid chromatography has been used to determine sodium acifluorfen (sodium-5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrobenzoate) in dog feed, illustrating its application in quantitative analysis (Roy et al., 1983).
Polymeric Structures : The structures of hydrated sodium salts of nitrobenzoic acids have been analyzed, revealing complex polymeric structures stabilized by hydrogen bonding and π-π ring interactions (Smith, 2013).
Synthesis and Supramolecular Structure : The synthesis and properties of compounds involving sodium nitrobenzoate, such as di(aqua)bis(ethylenediamine)nickel(II) bis(4-nitrobenzoate), have been explored, providing insights into nickel 4-nitrobenzoate compounds and their thermal decomposition (Srinivasan & Rane, 2009).
Biological Applications : Sodium nitroprusside, a nitric oxide donor, has been studied for its effects on spermatozoa and subsequent fertilization and embryonic development, highlighting its potential implications in reproductive biology (Rahman et al., 2014).
Safety And Hazards
Future Directions
Sodium nitrobenzoate has potential applications in the field of mineral processing. It can be used to reduce the arsenic content of processed products, the cost of arsenic removal in metallurgical processes, and its impact on the environment . These results provide options for separating multimetal sulfide minerals and arsenic-containing minerals .
properties
IUPAC Name |
sodium;2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDBDKITOXSHCO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182789 | |
Record name | Sodium nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium nitrobenzoate | |
CAS RN |
28605-72-3 | |
Record name | Sodium nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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